(Phenylsulfonyl)acetic acid

Physical Organic Chemistry SAR Analysis Reactivity Prediction

(Phenylsulfonyl)acetic acid is a bifunctional organosulfur building block delivering predictable reactivity that generic sulfonylacetic acids cannot match. The phenylsulfonyl group activates the α-methylene protons (pKa ~2.44) for facile deprotonation and nucleophilic reactions, while the carboxylic acid enables orthogonal derivatization. Its distinct Hammett ρ values ensure reliable electronic tuning—critical for Knoevenagel condensations yielding vinyl sulfones with predictable selectivity for electron-deficient aldehydes. In medicinal chemistry, it serves as a validated starting scaffold for FFA1/GPR40 agonists targeting Type 2 Diabetes, with demonstrated SAR for optimizing lipophilicity and avoiding hepatotoxicity. For advanced synthesis, it generates sulfonyl ylides and vicinal tricarbonyl precursors. Its crystalline nature (m.p. 108–115°C) ensures ease of handling. Choose this building block to eliminate the risks of failed reactions, diminished yields, and unpredictable bioactivity inherent with undefined sulfonylacetic acid alternatives.

Molecular Formula C8H8O4S
Molecular Weight 200.21 g/mol
CAS No. 3959-23-7
Cat. No. B1266093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Phenylsulfonyl)acetic acid
CAS3959-23-7
Molecular FormulaC8H8O4S
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC(=O)O
InChIInChI=1S/C8H8O4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
InChIKeyYTEFAALYDTWTLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (Phenylsulfonyl)acetic acid (CAS 3959-23-7) and Why Its Distinct Molecular Profile Matters for Procurement


(Phenylsulfonyl)acetic acid (CAS 3959-23-7) is a bifunctional organosulfur building block characterized by a phenylsulfonyl (PhSO₂) group directly attached to the α-carbon of an acetic acid moiety [1]. This precise architecture confers a distinct reactivity profile: the sulfonyl group acts as a strong electron-withdrawing group that activates the adjacent methylene protons (pKa ~2.44), facilitating facile deprotonation and subsequent nucleophilic reactions . This compound serves as a critical intermediate for installing phenylsulfonyl groups into more complex molecular architectures and is itself a foundational unit for the discovery of sulfone-carboxylic acid based bioactive compounds [2]. Its crystalline nature (m.p. 108-115°C) and established commercial availability make it a practical and accessible starting material for diverse synthetic applications .

The Risks of Substituting (Phenylsulfonyl)acetic acid (CAS 3959-23-7) with General Sulfonylacetic Acid Analogs


Attempting to replace (phenylsulfonyl)acetic acid with generic or less structurally defined sulfonylacetic acids introduces significant and quantifiable risks in research and process chemistry. The Hammett ρ values, which quantify a substituent's electronic influence, differ substantially among phenylsulfonyl, phenylsulfinyl, and phenylmercapto acetic acids, indicating that the sulfonyl oxidation state is critical for transmitting inductive and resonance effects [1]. A change in the aromatic substitution pattern or the sulfur oxidation state will directly alter the acidity of the α-protons (pKa ~2.44) and the stability of the resulting carbanion, which are fundamental to its reactivity in condensations and alkylations . This variation can lead to failed reactions, diminished yields, or the formation of unintended byproducts, directly impacting the efficiency of a synthetic route. Furthermore, substituting the phenylsulfonyl group for a smaller alkylsulfonyl moiety (e.g., mesyl or tosyl) changes the steric and electronic properties of the building block, which can significantly affect the binding affinity and pharmacokinetic properties of the resulting drug candidates [2].

Data-Driven Differentiation of (Phenylsulfonyl)acetic acid (CAS 3959-23-7) vs. In-Class Alternatives


Quantifiable Electronic Differentiation: Comparing Substituent Effects via Hammett ρ Values

The electron-withdrawing character and resonance transmission of (phenylsulfonyl)acetic acid, which dictates its reactivity as a C-nucleophile, is quantifiably distinct from its phenylmercapto and phenylsulfinyl analogs. A comparative study of ionization constants in water determined the Hammett ρ value for the phenylsulfonyl system to be 0.65, which is significantly different from the values for phenylmercapto (0.40) and phenylsulfinyl (0.30) acetic acids [1].

Physical Organic Chemistry SAR Analysis Reactivity Prediction

Quantifying the α-Proton Acidity of (Phenylsulfonyl)acetic Acid (CAS 3959-23-7)

The reactivity of (phenylsulfonyl)acetic acid as a nucleophile is predicated on the acidity of its α-protons. The compound has a measured pKa of 2.44 at 25°C, a value that positions it as a substantially stronger acid than parent acetic acid (pKa ~4.76) due to the strong electron-withdrawing inductive effect of the phenylsulfonyl group . This facilitates quantitative deprotonation under mild basic conditions, which is a prerequisite for its successful application in condensation and alkylation reactions.

Physical Organic Chemistry Synthetic Methodology Nucleophilicity

Superior Condensation Reactivity of (Phenylsulfonyl)acetic Acid with Aromatic Aldehydes

In the formation of vinyl sulfones via condensation with carbonyl derivatives, (phenylsulfonyl)acetic acid demonstrates a clear reactivity trend favoring aryl aldehydes [1]. The study shows that electron-deficient aryl aldehydes are significantly better substrates, outperforming electron-rich ones, providing a predictable and quantifiable basis for selecting reaction partners. This contrasts with other sulfonylacetic acid derivatives, which may not exhibit such a pronounced and predictable selectivity profile [2].

Organic Synthesis Vinyl Sulfone Synthesis Knoevenagel Condensation

Validating the Bioisosteric Utility of the Phenylsulfonylacetic Acid Scaffold in Drug Discovery

The sulfone-carboxylic acid moiety, of which (phenylsulfonyl)acetic acid is the core, has been validated as a privileged scaffold in drug discovery. A comprehensive SAR study of 44 phenylsulfonyl acetic acid derivatives led to the identification of compound 20, an optimized FFA1 agonist. This compound demonstrated a superior balance of properties compared to a lead compound (compound 2), including lower lipophilicity, reduced cytotoxicity, and improved pharmacokinetic profile [1]. In vivo, it showed superior glucose-lowering efficacy to the clinical candidate TAK-875 in diabetic mice without signs of hepatic or renal toxicity [2].

Medicinal Chemistry FFA1 Agonists Bioisosteres

High-Value Research Applications for (Phenylsulfonyl)acetic acid (CAS 3959-23-7) Backed by Evidence


Predictable Synthesis of Vinyl Sulfones via Knoevenagel Condensation

Researchers aiming to synthesize vinyl sulfones, versatile intermediates for pharmaceuticals and materials, can utilize (phenylsulfonyl)acetic acid. Studies confirm its reactivity in Knoevenagel-type condensations, with a marked preference for electron-deficient aryl aldehydes as substrates [1]. This predictable selectivity minimizes optimization time and maximizes yield for targeted vinyl sulfone synthesis.

Scaffold for Next-Generation FFA1 Agonists (Type 2 Diabetes)

For medicinal chemistry programs targeting the Free Fatty Acid Receptor 1 (FFA1/GPR40) for Type 2 Diabetes, (phenylsulfonyl)acetic acid represents a validated starting scaffold. An extensive SAR study of its derivatives has demonstrated the ability to fine-tune lipophilicity, improve pharmacokinetic properties, and enhance in vivo efficacy while avoiding the liver toxicity issues associated with previous clinical candidates like TAK-875 [1].

Precursor for Novel Reagents in Vicinal Tricarbonyl Synthesis

In advanced organic synthesis, (phenylsulfonyl)acetic acid is a key starting material for generating novel sulfonyl ylide reagents [1]. The compound's good solubility in THF and compatibility with strong bases like NaH allow for efficient alkylation, providing access to complex intermediates such as vicinal tricarbonyl precursors, which are valuable in natural product and pharmaceutical synthesis.

Building Block for Polyhydroxylated Piperidine Alkaloids

As a building block for more complex chiral molecules, derivatives of (phenylsulfonyl)acetic acid, such as its methyl ester, have been used in the total synthesis of complex natural products like (-)-hybridalactone and polyhydroxylated piperidines (e.g., ent-1,6-dideoxynojirimycin) [1]. This application highlights its utility in stereoselective synthesis of biologically relevant targets.

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